molecular formula C23H32N4O2 B15195304 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide CAS No. 81396-93-2

6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide

Cat. No.: B15195304
CAS No.: 81396-93-2
M. Wt: 396.5 g/mol
InChI Key: IDZYIMDAPAFQJX-OPZSGVPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide typically involves multiple steps, starting from the ergoline scaffold. Common synthetic routes may include:

    Alkylation: Introduction of the 6-methyl group via alkylation reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

    Carbamoylation: Introduction of the N-(((1-methylethyl)amino)carbonyl) group via carbamoylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide involves its interaction with specific molecular targets, such as:

    Receptors: Binding to dopamine, serotonin, or adrenergic receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Another ergoline derivative used to treat migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

    Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound.

Uniqueness

6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

81396-93-2

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H32N4O2/c1-13(2)25-23(29)27(14(3)4)22(28)16-9-18-17-7-6-8-19-21(17)15(11-24-19)10-20(18)26(5)12-16/h6-8,11,13-14,16,18,20,24H,9-10,12H2,1-5H3,(H,25,29)/t16-,18?,20-/m1/s1

InChI Key

IDZYIMDAPAFQJX-OPZSGVPXSA-N

Isomeric SMILES

CC(C)NC(=O)N(C(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.